molecular formula C6H9NO4 B1487485 2-(3-Oxomorpholin-4-yl)acetic acid CAS No. 933692-47-8

2-(3-Oxomorpholin-4-yl)acetic acid

Cat. No. B1487485
M. Wt: 159.14 g/mol
InChI Key: SZUPCAZDKKJKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08299070B2

Procedure details

Under an argon atmosphere, to a solution of benzyl (3-oxomorpholin-4-yl)acetate (319 mg, 1.3 mmol) in methanol (5 ml) was added 20% palladium hydroxide-carbon (64 mg) at room temperature. Then, the mixture was stirred for 2 hr under a hydrogen atmosphere at normal pressure. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure to give the title compound (206 mg, yield over weight).
Name
benzyl (3-oxomorpholin-4-yl)acetate
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
64 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][O:6][CH2:5][CH2:4][N:3]1[CH2:8][C:9]([O:11]CC1C=CC=CC=1)=[O:10]>CO.[OH-].[Pd+2].[OH-].[C]>[O:1]=[C:2]1[CH2:7][O:6][CH2:5][CH2:4][N:3]1[CH2:8][C:9]([OH:11])=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
benzyl (3-oxomorpholin-4-yl)acetate
Quantity
319 mg
Type
reactant
Smiles
O=C1N(CCOC1)CC(=O)OCC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
palladium hydroxide carbon
Quantity
64 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]

Conditions

Stirring
Type
CUSTOM
Details
Then, the mixture was stirred for 2 hr under a hydrogen atmosphere at normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(CCOC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.